4-(2-bromoacetyl)benzenesulfonyl Chloride
Overview
Description
4-(2-bromoacetyl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C8H6BrClO3S . It is widely used in scientific research and industry.
Molecular Structure Analysis
The molecular weight of 4-(2-bromoacetyl)benzenesulfonyl Chloride is 297.55 g/mol . The InChI representation of the molecule isInChI=1S/C8H6BrClO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2
. The Canonical SMILES representation is C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)Cl
. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-bromoacetyl)benzenesulfonyl Chloride include a molecular weight of 297.55 g/mol, a computed XLogP3-AA of 2.4, no hydrogen bond donors, 3 hydrogen bond acceptors, 3 rotatable bonds, an exact mass of 295.89096 g/mol, a monoisotopic mass of 295.89096 g/mol, a topological polar surface area of 59.6 Ų, 14 heavy atoms, no formal charge, and a complexity of 301 . The compound has a density of 1.742g/cm3 .Scientific Research Applications
Synthesis of Other Chemical Compounds
“4-(2-bromoacetyl)benzenesulfonyl Chloride” can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure, which includes a bromoacetyl group and a benzenesulfonyl chloride group, makes it a versatile reagent in organic synthesis .
Click Chemistry
The sulfonyl chloride group in “4-(2-bromoacetyl)benzenesulfonyl Chloride” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .
Protein Modification
In biochemistry, “4-(2-bromoacetyl)benzenesulfonyl Chloride” could potentially be used to modify proteins. The bromoacetyl group is reactive and could form covalent bonds with certain amino acid residues in proteins .
Nucleic Acid Modification
Similarly, “4-(2-bromoacetyl)benzenesulfonyl Chloride” could be used to modify nucleic acids. The bromoacetyl group could potentially react with certain bases in DNA or RNA, allowing for the introduction of a benzenesulfonyl group .
Development of New Pharmaceuticals
“4-(2-bromoacetyl)benzenesulfonyl Chloride” could be used in the development of new pharmaceuticals. Its unique structure could be incorporated into drug molecules to improve their properties or to create entirely new types of drugs .
Material Science
In material science, “4-(2-bromoacetyl)benzenesulfonyl Chloride” could potentially be used in the synthesis of new materials. For example, it could be used to create polymers with unique properties .
Safety and Hazards
4-(2-bromoacetyl)benzenesulfonyl Chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust, not ingesting the compound, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that sulfonyl chloride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
It is suggested that sulfonyl chloride motifs can interact with proteins or nucleic acids .
Biochemical Pathways
It is suggested that sulfonyl chloride motifs can be involved in the assembly of -so2- linked small molecules with proteins or nucleic acids .
Action Environment
It is advised to prevent the chemical from entering drains and to avoid discharging it into the environment .
properties
IUPAC Name |
4-(2-bromoacetyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZVEXHEBFFCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373576 | |
Record name | 4-(2-bromoacetyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromoacetyl)benzenesulfonyl Chloride | |
CAS RN |
5038-59-5 | |
Record name | 4-(2-bromoacetyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5038-59-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.